![molecular formula C17H22ClN5O2 B13826104 4-(7-Chloro-4-morpholin-4-ylpyrido[2,3-d]pyrimidin-2-yl)-2,6-dimethylmorpholine](/img/structure/B13826104.png)
4-(7-Chloro-4-morpholin-4-ylpyrido[2,3-d]pyrimidin-2-yl)-2,6-dimethylmorpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(7-Chloro-4-morpholin-4-ylpyrido[2,3-d]pyrimidin-2-yl)-2,6-dimethylmorpholine is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(7-Chloro-4-morpholin-4-ylpyrido[2,3-d]pyrimidin-2-yl)-2,6-dimethylmorpholine typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and reagents such as sodium tert-butoxide and phosphorus oxychloride .
Industrial Production Methods
Industrial production methods for this compound are designed to maximize yield and purity while minimizing costs and environmental impact. These methods often involve large-scale reactions under controlled conditions, utilizing automated systems to ensure consistency and efficiency.
化学反应分析
Types of Reactions
4-(7-Chloro-4-morpholin-4-ylpyrido[2,3-d]pyrimidin-2-yl)-2,6-dimethylmorpholine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium osmate hydrate.
Reduction: Reduction reactions typically involve reagents like sodium borohydride.
Substitution: Common substitution reactions include nucleophilic substitution, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium osmate hydrate and sodium periodate.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehyde or ketone derivatives, while substitution reactions can produce a variety of substituted pyrimidine derivatives .
科学研究应用
4-(7-Chloro-4-morpholin-4-ylpyrido[2,3-d]pyrimidin-2-yl)-2,6-dimethylmorpholine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with various biological targets, including enzymes and receptors.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 4-(7-Chloro-4-morpholin-4-ylpyrido[2,3-d]pyrimidin-2-yl)-2,6-dimethylmorpholine involves its interaction with specific molecular targets, such as kinases. By inhibiting the activity of these enzymes, the compound can modulate various signaling pathways, leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
PF-06447475: A highly potent, selective, brain-penetrant LRRK2 kinase inhibitor.
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: A related compound with similar structural features.
Uniqueness
4-(7-Chloro-4-morpholin-4-ylpyrido[2,3-d]pyrimidin-2-yl)-2,6-dimethylmorpholine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to selectively inhibit certain kinases makes it a valuable tool in both research and therapeutic contexts .
属性
分子式 |
C17H22ClN5O2 |
|---|---|
分子量 |
363.8 g/mol |
IUPAC 名称 |
4-(7-chloro-4-morpholin-4-ylpyrido[2,3-d]pyrimidin-2-yl)-2,6-dimethylmorpholine |
InChI |
InChI=1S/C17H22ClN5O2/c1-11-9-23(10-12(2)25-11)17-20-15-13(3-4-14(18)19-15)16(21-17)22-5-7-24-8-6-22/h3-4,11-12H,5-10H2,1-2H3 |
InChI 键 |
AJPNZOOJUKYPGV-UHFFFAOYSA-N |
规范 SMILES |
CC1CN(CC(O1)C)C2=NC3=C(C=CC(=N3)Cl)C(=N2)N4CCOCC4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


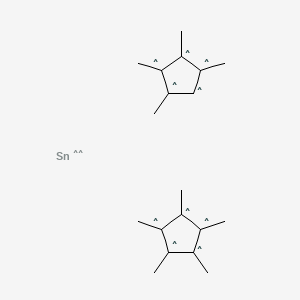
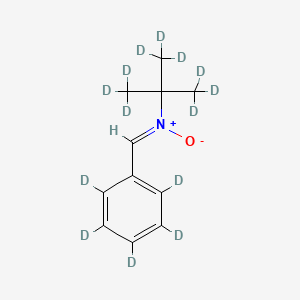
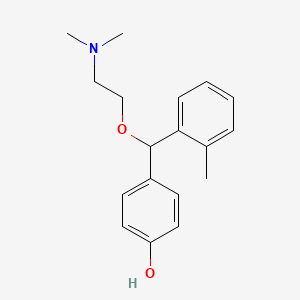

![N'-[(E)-(3-phenyl-1H-pyrazol-4-yl)methylidene]pyridine-4-carbohydrazide](/img/structure/B13826038.png)
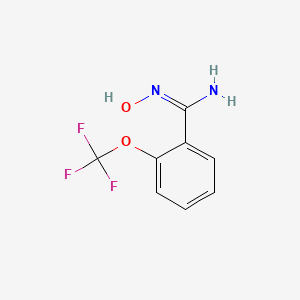
![N-(2-ethylhexyl)-1-({2-methyl-4-[(2-methylphenyl)diazenyl]phenyl}diazenyl)naphthalen-2-amine](/img/structure/B13826047.png)
![3-[(4-Propoxybenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13826049.png)
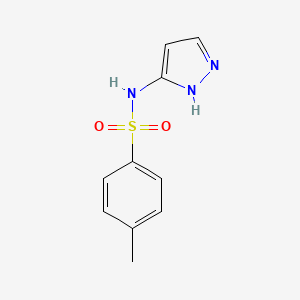
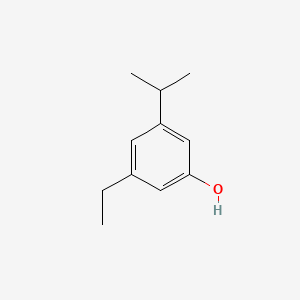
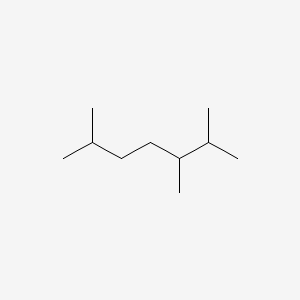

![N-(2,4-dioxo-3-oxabicyclo[3.1.0]hexan-1-yl)acetamide](/img/structure/B13826083.png)
![3-Bromo-6,7,8,9-tetrahydropyrido[1,2-a]benzimidazole](/img/structure/B13826090.png)
